molecular formula C21H19NO3 B5611358 ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

Cat. No.: B5611358
M. Wt: 333.4 g/mol
InChI Key: GWSDIPFWSJEMSS-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction. This involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at around 50°C . The reaction yields the desired oxazine derivative in high yields (85-95%) within a short reaction time (5-10 minutes) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the process. This includes using environmentally benign solvents, minimizing waste, and maximizing yield through efficient catalytic processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, quinones, and reduced derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate involves its interaction with various molecular targets. The oxazine ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDIPFWSJEMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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